Drevogenin A Drevogenin A Drevogenin A is a natural product found in Dregea volubilis and Hoya carnosa with data available.
Brand Name: Vulcanchem
CAS No.: 10163-83-4
VCID: VC21361971
InChI: InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1
SMILES: CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C
Molecular Formula: C28H42O7
Molecular Weight: 490.6 g/mol

Drevogenin A

CAS No.: 10163-83-4

Cat. No.: VC21361971

Molecular Formula: C28H42O7

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

Drevogenin A - 10163-83-4

Specification

CAS No. 10163-83-4
Molecular Formula C28H42O7
Molecular Weight 490.6 g/mol
IUPAC Name [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Standard InChI InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1
Standard InChI Key VZYFPJYRFFDDKS-GJULNNQYSA-N
Isomeric SMILES CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C
SMILES CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C
Canonical SMILES CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C
Appearance Powder

Introduction

Chemical Structure and Properties

Drevogenin A is identified by the molecular formula C28H42O7, indicating a complex organic structure with multiple functional groups. The systematic chemical name for this compound is [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate . This lengthy name reflects the intricate stereochemistry and functional group arrangement within the molecule.

Physical and Chemical Properties

The physical and chemical properties of Drevogenin A provide important information for researchers working with this compound. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC28H42O7
Molecular Weight490.6 g/mol
Physical StateSolid
Structure TypePregnane steroid derivative
Functional GroupsAcetyloxy, hydroxyl, methylbutanoate
Creation Date (PubChem)2005-08-09
Modification Date (PubChem)2025-04-05

The molecular structure of Drevogenin A features a pregnane skeleton with specific substitutions, including hydroxyl groups at the C-3 and C-14 positions, an acetyloxy group at C-11, and a 3-methylbutanoate (isovalerate) group at the C-12 position . This specific arrangement of functional groups contributes to the compound's biological activities and potential pharmacological applications.

Natural Sources

Drevogenin A has been identified in several plant species, primarily belonging to the Apocynaceae family. According to documented research, this compound has been reported in two main plant sources:

Wattakaka volubilis

Wattakaka volubilis (Linn.f.) Stapf. (also known as Dregea volubilis) is a significant source of Drevogenin A. This climbing shrub is native to various parts of Asia and has been used in traditional medicine systems for treating various ailments . The ethanolic extract of Wattakaka volubilis has been studied for its pharmacological properties, with Drevogenin A being one of the bioactive components isolated from this plant.

Hoya carnosa

Hoya carnosa, commonly known as wax plant or honey plant, is another documented source of Drevogenin A . This species is a popular ornamental plant belonging to the Apocynaceae family and is native to Eastern Asia and Australia.

Pharmacological Activities

Research findings indicate that Drevogenin A exhibits significant neuropharmacological activities. The compound's structural similarity to brain neurosteroids suggests potential mechanisms for its observed effects on the central nervous system (CNS).

Neuropharmacological Effects

Studies have revealed that drevogenins, including Drevogenin A, possess notable effects on motor performance and muscle coordination in experimental models. Specifically, research conducted on mice has demonstrated that drevogenins can significantly influence:

  • Spontaneous motor activity

  • Rotarod performance (indicating motor coordination)

  • Muscle tone and gripping strength

  • Central nervous system excitability

These effects suggest potential applications in conditions affecting neuromuscular function and coordination. The observed increase in motor activity following administration of drevogenins may indicate anti-anxiolytic properties, though further research is needed to confirm this hypothesis .

Research Findings and Applications

Experimental Studies

A significant study published in the International Journal of Pharmaceutical and Biological Sciences (2012) investigated the neuropharmacological effects of drevogenins isolated from Wattakaka volubilis. The research employed various experimental models to assess the compounds' effects on muscle coordination, motor performance, and central nervous system activity in mice .

Comparative Efficacy

Test GroupDoseMotor Activity IncreaseStatistical Significance
Control (Saline)-Normal activity-
WVEE200 mg/kgModerate increasep<0.01**
WVSM50 mg/kgSignificant increasep<0.001***
DVG-I and DVG-II20 mg/kgSignificant increasep<0.001***

This table summarizes the comparative effects of different extracts and isolated compounds on spontaneous motor activity in experimental animals, highlighting the potency of purified drevogenins .

Comparison with Other Drevogenins

While this article focuses specifically on Drevogenin A, it is worth noting that it belongs to a family of related compounds with similar structures but distinct characteristics.

Structural Differences

The search results provide some information about the structural differences between Drevogenin I and Drevogenin II:

  • Drevogenin I (DVG I): R= allomethyllose-thevetose; R1&R2= Tigloyl; R3= Benzoyl

  • Drevogenin II (DVG II): R= H; R1= Tigloyl; R2& R3= OH

These structural variations likely contribute to differences in biological activity and potency among the drevogenin compounds. Additional research would be necessary to fully characterize these structure-activity relationships.

Pharmacological Activity Comparison

Research suggests that different drevogenins may exhibit varying degrees of pharmacological activity. The specific configuration of functional groups and stereochemistry influences how these compounds interact with biological targets, potentially resulting in distinct therapeutic profiles .

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